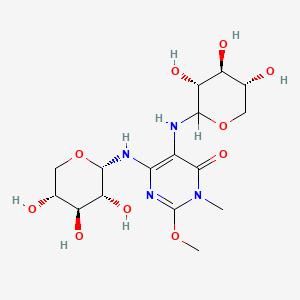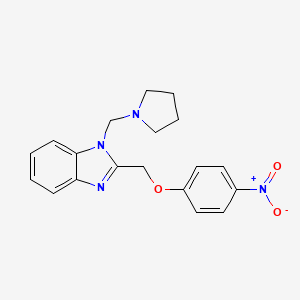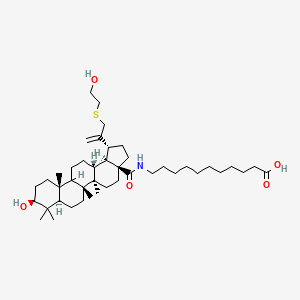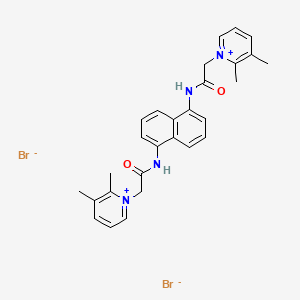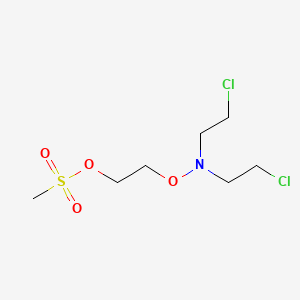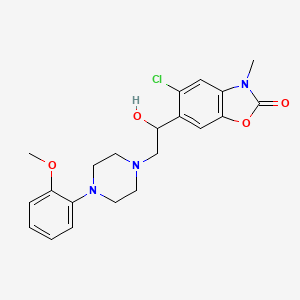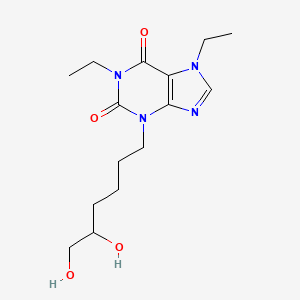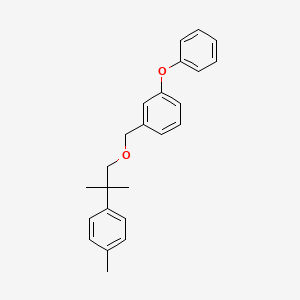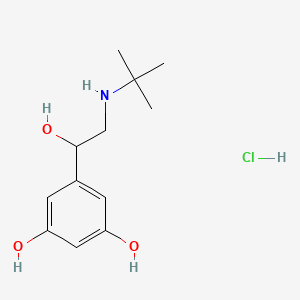
5-(2-((1,1-Dimethylethyl)amino)-1-hydroxyethyl)-1,3-benzenediol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-((1,1-Dimethylethyl)amino)-1-hydroxyethyl)-1,3-benzenediol hydrochloride is a chemical compound known for its significant applications in various fields, including medicine and chemistry. This compound is often used as an impurity standard for terbutaline, a β-adrenergic receptor agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-((1,1-Dimethylethyl)amino)-1-hydroxyethyl)-1,3-benzenediol hydrochloride typically involves the reaction of 5-(haloacetyl)-2-hydroxybenzaldehyde with 1,1-dimethylethanamine in an organic solvent under an inert atmosphere. This reaction forms 5-((1,1-Dimethylethyl)amino)acetyl-2-hydroxybenzaldehyde, which is then reduced to the corresponding hydroxy groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-(2-((1,1-Dimethylethyl)amino)-1-hydroxyethyl)-1,3-benzenediol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxy groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxy groups using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions typically produce hydroxy compounds .
Scientific Research Applications
5-(2-((1,1-Dimethylethyl)amino)-1-hydroxyethyl)-1,3-benzenediol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Employed in studies involving β-adrenergic receptors to understand their role in various biological processes.
Medicine: Investigated for its potential therapeutic effects, particularly in respiratory conditions due to its similarity to terbutaline
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-(2-((1,1-Dimethylethyl)amino)-1-hydroxyethyl)-1,3-benzenediol hydrochloride involves its interaction with β-adrenergic receptors. This interaction stimulates adenylyl cyclase activity, leading to the relaxation of smooth muscle in the bronchioles. The compound’s effects are mediated through the activation of the β2-adrenergic receptor pathway .
Comparison with Similar Compounds
Similar Compounds
Clenbuterol: A β2-adrenergic agonist used as a bronchodilator in asthma treatment.
Levobunolol: A nonselective β-adrenoceptor antagonist used in the treatment of glaucoma.
Bupropion: A cathinone derivative used as an antidepressant and smoking cessation aid.
Uniqueness
5-(2-((1,1-Dimethylethyl)amino)-1-hydroxyethyl)-1,3-benzenediol hydrochloride is unique due to its specific structure and its role as an impurity standard for terbutaline. Its ability to interact with β-adrenergic receptors makes it valuable in both research and therapeutic applications .
Properties
CAS No. |
53144-56-2 |
|---|---|
Molecular Formula |
C12H20ClNO3 |
Molecular Weight |
261.74 g/mol |
IUPAC Name |
5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol;hydrochloride |
InChI |
InChI=1S/C12H19NO3.ClH/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8;/h4-6,11,13-16H,7H2,1-3H3;1H |
InChI Key |
YEEMIJDLFDKGBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





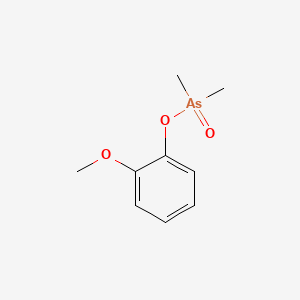
![(Z)-but-2-enedioic acid;2-[4-[3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl]piperazin-1-yl]ethanol](/img/structure/B12748637.png)
